molecular formula C13H11NO3S B14371291 Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- CAS No. 91901-31-4

Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-

Cat. No.: B14371291
CAS No.: 91901-31-4
M. Wt: 261.30 g/mol
InChI Key: BTVIHKVUMBUEOU-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the first position and a thioether linkage to a nitrophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- typically involves the following steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to form 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Thioether Formation: The 4-nitrophenol is then reacted with a suitable thiol compound, such as thiophenol, in the presence of a base like sodium hydroxide to form the thioether linkage.

    Methoxylation: Finally, the methoxylation of the benzene ring is carried out by treating the compound with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

  • Benzene, 1-methoxy-4-nitro-
  • Benzene, 1-methoxy-4-(2-nitrovinyl)-
  • Benzene, 1-methoxy-4-(2-phenylethenyl)-

Comparison: Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- is unique due to the presence of both a methoxy group and a thioether linkage to a nitrophenyl group

Properties

CAS No.

91901-31-4

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

1-methoxy-2-(4-nitrophenyl)sulfanylbenzene

InChI

InChI=1S/C13H11NO3S/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3

InChI Key

BTVIHKVUMBUEOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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